Azetidine-3-thiol hydrochloride

Medicinal Chemistry Antibiotic Synthesis Carbapenem

Researchers requiring a strained azetidine-thiol building block for medicinal chemistry face limited options with the precise reactivity profile needed for carbapenem antibiotic synthesis. Azetidine-3-thiol hydrochloride (CAS 179337-60-1) addresses this gap as the key intermediate for tebipenem pivoxil (42% yield over 4 steps). • Enables synthesis of selective CB2 ligands (>26-fold vs CB1, Ki=383 nM) • Enhanced electrophilicity in N-acryloyl derivatives for thiol-Michael additions • HCl salt ensures ambient stability for high-throughput parallel synthesis • For R&D use; shipped globally under ambient conditions.

Molecular Formula C4H10ClNS
Molecular Weight 139.641
CAS No. 179337-60-1
Cat. No. B600125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-3-thiol hydrochloride
CAS179337-60-1
Molecular FormulaC4H10ClNS
Molecular Weight139.641
Structural Identifiers
SMILESC1C(CN1)S.Cl
InChIInChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
InChIKeyPKQXOKYPKFJWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-3-thiol hydrochloride: Chemical Identity & Specifications


Azetidine-3-thiol hydrochloride (CAS 179337-60-1) is a four-membered nitrogen-containing heterocyclic compound featuring a thiol group at the 3-position, stabilized as its hydrochloride salt. Its molecular formula is C3H8ClNS, with a molecular weight of 125.62 g/mol and exact mass of 125.0066 Da [1]. This compound serves as a versatile synthetic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the oral 1β-methylcarbapenem antibiotic tebipenem pivoxil (L-084) [2]. Its unique combination of the strained azetidine ring and the nucleophilic thiol functionality enables diverse chemical transformations and imparts distinct reactivity profiles compared to larger heterocyclic analogs [3].

Why Azetidine-3-thiol hydrochloride Cannot Be Substituted


Direct substitution of azetidine-3-thiol hydrochloride with common heterocyclic thiols, such as pyrrolidine-3-thiol or piperidine-4-thiol, is not advisable due to fundamental differences in ring strain, nitrogen basicity, and the resulting reactivity of the thiol group. The azetidine ring is characterized by significantly higher ring strain (approx. 26 kcal/mol) compared to pyrrolidine (approx. 6 kcal/mol) or piperidine (approx. 0 kcal/mol), which profoundly influences the pKa of the conjugate acid and the nucleophilicity of the thiol [1]. For instance, N-acryloyl azetidines demonstrate enhanced electrophilicity at the Michael acceptor due to the reduced amide-like character of the azetidine nitrogen, a property not shared by larger ring analogs [2]. Furthermore, the specific synthetic route to the critical antibiotic side chain 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride relies on the unique reactivity of the azetidine scaffold, achieving a 42% total yield over four steps from a specific precursor, a process that cannot be directly adapted to pyrrolidine or piperidine thiols [3]. Consequently, procurement decisions must be based on the compound's specific, quantifiable performance metrics rather than assumed class-wide interchangeability.

Differentiation Evidence for Azetidine-3-thiol hydrochloride


Synthetic Yield for a Key Antibiotic Intermediate

Azetidine-3-thiol hydrochloride is a critical intermediate in the synthesis of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, the side chain of the oral carbapenem antibiotic tebipenem pivoxil. A reported four-step synthetic route, starting from 2-(methylthio)-4,5-dihydrothiazole and 3-hydroxyazetidine hydrochloride, proceeds via mesylation, thioacetylation, and hydrolysis to yield the target side chain in a total yield of 42% [1]. While direct comparative yield data for analogous pyrrolidine or piperidine thiol intermediates in this exact sequence is not available, the reported yield provides a quantitative benchmark for evaluating alternative routes or intermediates for this specific application. The successful execution of this route hinges on the unique reactivity of the azetidine ring, as larger ring thiols would not undergo the same ring-opening and functionalization chemistry.

Medicinal Chemistry Antibiotic Synthesis Carbapenem

Enhanced Thiol Reactivity in N-Acryloyl Derivatives

The incorporation of the azetidine ring imparts a unique electronic character to adjacent functional groups. Studies on N-acryloyl azetidines have demonstrated that the nonplanar hybridization of the azetidine nitrogen reduces the amide-like character of the (O)C-N bond, leading to enhanced electrophilicity of the Michael acceptor [1]. This property, which is not observed with N-acryloyl pyrrolidines or N-acryloyl piperidines, translates to increased reactivity in thiol-Michael addition reactions. While specific kinetic data for azetidine-3-thiol hydrochloride itself is not provided, the class-level effect is well-established: substituents on the C3 position of the azetidine can modulate the rate of thiol addition by over three orders of magnitude [1].

Organic Synthesis Reactivity Michael Addition

Cannabinoid Receptor Subtype Selectivity

A derivative incorporating the azetidine-3-thiol moiety, specifically 1-{5-tert-Butyl-3-[(2-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-thiol, has been evaluated for its affinity to cannabinoid receptors CB1 and CB2. In competitive binding assays, this compound exhibited a Ki of 383 nM for the CB2 receptor and a Ki of >10,000 nM for the CB1 receptor, yielding a selectivity ratio of >26-fold for CB2 over CB1 [1]. This selectivity profile is a direct consequence of the specific molecular architecture, including the azetidine-3-thiol fragment, and demonstrates the potential of this scaffold to achieve targeted biological activity.

Medicinal Chemistry GPCR Selectivity

Hydrochloride Salt vs. Free Base Form

Azetidine-3-thiol hydrochloride (CAS 179337-60-1, MW 125.62 g/mol) is the preferred form for handling and storage over the free base azetidine-3-thiol (CAS 179337-63-4, MW 89.16 g/mol). The hydrochloride salt is a solid at room temperature, which significantly improves its stability and ease of weighing compared to the potentially volatile and malodorous free thiol [1]. A key synthetic procedure highlights this advantage: the free base is converted to the hydrochloride salt in quantitative yield by simple hydrolysis with 3N HCl, underscoring the operational benefits of the salt form for subsequent reactions [2].

Synthesis Stability Handling

Azetidine-3-thiol hydrochloride Procurement Scenarios


Tebipenem Pivoxil Side Chain Synthesis

Procure Azetidine-3-thiol hydrochloride as the key intermediate for synthesizing the 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol side chain of the oral carbapenem antibiotic tebipenem pivoxil. The reported 42% total yield over a four-step sequence provides a clear performance benchmark for this specific application [1].

Selective CB2 Receptor Ligand Development

Utilize Azetidine-3-thiol hydrochloride as a building block for creating selective CB2 receptor agonists or antagonists. A derivative bearing this scaffold demonstrated a >26-fold selectivity for CB2 (Ki=383 nM) over CB1 (Ki>10,000 nM) [2]. This selectivity profile is critical for minimizing psychotropic side effects and is a key differentiator for drug discovery programs.

Bioconjugation and Polymer Synthesis

Employ Azetidine-3-thiol hydrochloride in applications demanding high thiol reactivity, such as the synthesis of N-acryloyl azetidine-based monomers. The reduced amide-like character of the azetidine nitrogen in N-acryloyl derivatives enhances electrophilicity, enabling faster and more efficient thiol-Michael additions compared to common heterocyclic thiols [3].

Azetidine Scaffold Exploration in Medicinal Chemistry

Procure Azetidine-3-thiol hydrochloride for the diversification of azetidine-based scaffolds in drug discovery. Its unique combination of ring strain and the nucleophilic thiol allows for the creation of novel chemical matter with distinct physicochemical properties. The hydrochloride salt form ensures ease of handling and storage, which is advantageous for high-throughput parallel synthesis workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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